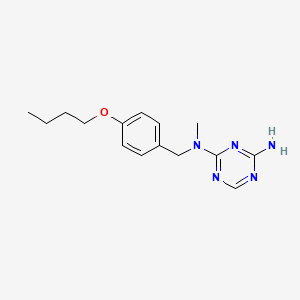![molecular formula C19H20Cl2N4O2 B5397545 2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE](/img/structure/B5397545.png)
2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group, an acetyl group, and a benzamide moiety. It is known for its potential biological and pharmaceutical activities, making it a subject of interest in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps in the synthesis involve:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines.
Deprotection and selective cyclization: The protected piperazines are then deprotected using thiophenol (PhSH) and subjected to selective intramolecular cyclization to yield the desired piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: An antipsychotic medication with a piperazine moiety.
Uniqueness
What sets 2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 3,4-dichlorophenyl group, in particular, enhances its biological activity and makes it a valuable compound for research and development .
Properties
IUPAC Name |
2-[[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c20-15-6-5-13(11-16(15)21)25-9-7-24(8-10-25)12-18(26)23-17-4-2-1-3-14(17)19(22)27/h1-6,11H,7-10,12H2,(H2,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJNFDOSKFUZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5397474.png)
![(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3,4-dichlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B5397481.png)

![5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5397493.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5397500.png)
![4-cyclopentyl-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5397504.png)

![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397552.png)
![4-benzyl-3-ethyl-1-[(4-propyl-5-pyrimidinyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5397561.png)
![N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5397565.png)

![N-(5-chloro-2-methylphenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B5397569.png)
![5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5397572.png)
